molecular formula C17H18Cl2N2 B1374321 1-Benzyl-4-(3,4-dichlorophenyl)pyrrolidin-3-amine CAS No. 1363405-08-6

1-Benzyl-4-(3,4-dichlorophenyl)pyrrolidin-3-amine

Cat. No. B1374321
CAS RN: 1363405-08-6
M. Wt: 321.2 g/mol
InChI Key: ADKBAMYNQIJAOF-UHFFFAOYSA-N
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Description

“1-Benzyl-4-(3,4-dichlorophenyl)pyrrolidin-3-amine” is a chemical compound with the molecular formula C17H18Cl2N2 . It is characterized by a pyrrolidine ring, a type of nitrogen heterocycle .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The molecule also contains a benzyl group and a dichlorophenyl group .


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . Its molecular weight is 321.24 .

Scientific Research Applications

Synthesis and Chemical Properties

Pyrrolidine derivatives, including compounds similar to "1-Benzyl-4-(3,4-dichlorophenyl)pyrrolidin-3-amine," are synthesized via condensation of amines with carbonyl-containing compounds, demonstrating their critical role in chemical synthesis. These derivatives are essential in creating complex molecules, including polypyrroles, which are noted for their electrical conductivity and stability in film formation. The diverse applications of pyrrolidine derivatives in synthesis, solvents, and as intermediates highlight their versatility and importance in research and industrial applications (Anderson & Liu, 2000).

Applications in Catalysis and Material Science

Research on pyrrolidine and its derivatives also extends into catalysis and material science. For instance, the synthesis and spectroscopic characterization of Co(III) complexes involving pyrrolidine derivatives provide insights into their potential applications in catalysis and material development. These complexes have been studied for their structural properties, which could inform their use in catalytic processes or as components in novel materials (Amirnasr et al., 2001).

Novel Reactions and Methodologies

The development of new synthetic methodologies using pyrrolidine derivatives showcases their utility in organic synthesis. This includes the generation of novel pyrrolidine-containing compounds through innovative reactions, which could serve as precursors for further chemical transformations or as potential candidates for drug development and other applications. Studies have detailed the creation of compounds with significant complexity and specificity, underscoring the role of pyrrolidine derivatives in advancing synthetic chemistry (Kuznetsov & Chapyshev, 2007).

properties

IUPAC Name

1-benzyl-4-(3,4-dichlorophenyl)pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2/c18-15-7-6-13(8-16(15)19)14-10-21(11-17(14)20)9-12-4-2-1-3-5-12/h1-8,14,17H,9-11,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKBAMYNQIJAOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)N)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401188893
Record name 3-Pyrrolidinamine, 4-(3,4-dichlorophenyl)-1-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401188893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1363405-08-6
Record name 3-Pyrrolidinamine, 4-(3,4-dichlorophenyl)-1-(phenylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363405-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyrrolidinamine, 4-(3,4-dichlorophenyl)-1-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401188893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of rac-(3R,4S)-1-benzyl-3-(3,4-dichloro-phenyl)-4-nitro-pyrrolidine (11.60 g, 33.0 mmol) in EtOAc (200 mL) was added in one portion SnCl2.2H2O (37.26 g, 0.165 mol). The reaction mixture was then heated at reflux for 4 hours, cooled down to ambient temperature and a saturated aqueous solution of NaHCO3 was added. The salts were filtered off and the product extracted with EtOAc. The organic phases were then dried over Na2SO4, and concentration under vacuum gave 5.7 g (54%) of rac-(3S,4R)-1-benzyl-4-(3,4-dichloro-phenyl)-pyrrolidin-3-ylamine as a yellow oil. The product was then used in the next step without further purification. ES-MS m/e: 321.2 (M+H+).
Name
rac-(3R,4S)-1-benzyl-3-(3,4-dichloro-phenyl)-4-nitro-pyrrolidine
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
37.26 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of rac-(3R,4S)-1-benzyl-3-(3,4-dichloro-phenyl)-4-nitro-pyrrolidine (11.60 g, 33.0 mmol) in EtOAc (200 mL) was added in one portion 5 nCl2.2H2O (37.26 g, 0.165 mol). The reaction mixture was then heated at reflux for 4 hours, cooled down to ambient temperature and a saturated aqueous solution of NaHCO3 was added. The salts were filtered off and the product extracted with EtOAc. The organic phases were then dried over Na2SO4, and concentration under vacuum gave 5.7 g (54%) of rac-(3S,4R)-1-benzyl-4-(3,4-dichloro-phenyl)-pyrrolidin-3-ylamine as a yellow oil. The product was then used in the next step without further purification. ES-MS m/e: 321.2 (M+H+).
Name
rac-(3R,4S)-1-benzyl-3-(3,4-dichloro-phenyl)-4-nitro-pyrrolidine
Quantity
11.6 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Name
O=[N+]([O-])C1CN(Cc2ccccc2)CC1c1ccc(Cl)c(Cl)c1
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